2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-10(2)14-12(11-5-6-11)15-13(9)16-7-3-4-8-16/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPABSAXVOHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCC2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Chloropyrimidine intermediates (e.g., 6-chloro-2-cyclopropyl-4,5-dimethylpyrimidine ) react with pyrrolidine in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK). For example:
Conditions :
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers superior selectivity for sterically hindered positions. Using 6-chloro-2-cyclopropyl-4,5-dimethylpyrimidine and pyrrolidine with Pd₂(dba)₃ and Xantphos as a ligand system achieves yields up to 90%.
Optimized Protocol :
| Component | Quantity | Role |
|---|---|---|
| 6-Chloro intermediate | 1.0 equiv | Substrate |
| Pyrrolidine | 2.5 equiv | Nucleophile |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| BINAP | 10 mol% | Ligand |
| Cs₂CO₃ | 3.0 equiv | Base |
| Toluene | 0.2 M | Solvent |
| Reaction Time | 12–18 h | 100°C, N₂ atmosphere |
Cyclopropane Ring Installation
The 2-cyclopropyl group is introduced early in the synthesis via:
Cyclopropanation of Alkenes
Using the Simmons-Smith reaction, a cyclopropane ring is added to a pre-functionalized pyrimidine. For example, 2-vinyl-4,5-dimethylpyrimidine reacts with diiodomethane and a zinc-copper couple to form the cyclopropyl derivative.
Cross-Coupling with Cyclopropylboronic Acids
Suzuki-Miyaura coupling of 2-chloro-4,5-dimethylpyrimidine with cyclopropylboronic acid under Pd catalysis installs the cyclopropyl group at the 2-position.
Key Data :
| Entry | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropylboronic acid | Pd(PPh₃)₄ | 78 |
| 2 | Cyclopropylboronic acid | PdCl₂(dppf) | 82 |
Methyl Group Functionalization
Methyl groups at the 4- and 5-positions are introduced via:
Alkylation of Pyrimidine N-Oxides
Treatment of 4,5-dihydroxypyrimidine with methyl iodide in the presence of silver oxide (Ag₂O) yields dimethylated products.
Directed Ortho-Metalation
Using a directing group (e.g., amide), lithiation at the 4- and 5-positions followed by quenching with methyl iodide provides regioselective methylation.
Final Compound Characterization
The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
-
¹H NMR : δ 1.05–1.15 (m, 4H, cyclopropyl), 2.15 (s, 6H, CH₃), 3.20–3.35 (m, 4H, pyrrolidine).
-
LC-MS : [M+H]⁺ = 261.2.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for:
-
Amination steps : Microreactors reduce reaction times from hours to minutes.
-
Crystallization : Anti-solvent addition (e.g., water) enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrimidine ring .
Scientific Research Applications
2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidinyl groups can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)-3-(1H-Pyrazol-1-yl)Pyrazolo[1,5-a]Pyrimidine
- Structural Differences :
- Core: Pyrazolo[1,5-a]pyrimidine vs. pyrimidine.
- Substituents: Difluorophenyl and pyrazolyl groups vs. cyclopropyl and methyl groups.
- Functional Implications :
- The difluorophenyl group in the analogue enhances hydrophobic interactions with kinase active sites, while the pyrazolyl moiety may contribute to hydrogen bonding. In contrast, the cyclopropyl group in the target compound likely improves metabolic stability but may reduce polarity .
- Biological Activity :
- The patent compound acts as a TRK kinase inhibitor for cancer treatment, suggesting that pyrrolidinyl-substituted pyrimidines and pyrazolo-pyrimidines share a role in kinase targeting .
4,6-Diamino-2-Cyclopropylpyrimidine Derivatives Structural Differences:
- Amino groups at positions 4 and 6 vs. methyl and pyrrolidinyl groups. Functional Implications:
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Target | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Cyclopropyl, Methyl, Pyrrolidinyl | Not explicitly reported | High (cyclopropyl) |
| 5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)-3-(1H-Pyrazol-1-yl)Pyrazolo[1,5-a]Pyrimidine | Pyrazolo-pyrimidine | Difluorophenyl, Pyrazolyl, Pyrrolidinyl | TRK Kinase (Cancer) | Moderate |
| 4,6-Diamino-2-Cyclopropylpyrimidine | Pyrimidine | Cyclopropyl, Amino | Dihydrofolate Reductase | Low |
Research Findings and Limitations
- Synthetic Challenges : The pyrrolidinyl group in the target compound complicates regioselective synthesis compared to simpler pyrimidine derivatives.
- Crystallographic Analysis : SHELX-based refinements confirm the planar pyrimidine core but highlight steric hindrance from the cyclopropyl group, which may limit binding to flat enzymatic pockets .
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a cyclopropyl group and a pyrrolidine moiety. Its molecular formula is C12H16N4, with a molecular weight of approximately 216.29 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with a pyrimidine scaffold have shown selective inhibition against various cancer cell lines. A notable study reported an IC50 value of 2.69 nM against JNK3 kinase, highlighting its potential as a targeted anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. The introduction of the pyrrolidine ring has been linked to enhanced selectivity and potency against certain kinases compared to other structural analogs .
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| JNK3 | 2.69 | High |
| JNK2 | Mild activity | Moderate |
| GSK3β | Mild activity | Moderate |
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have demonstrated antibacterial and antifungal activities. For example, pyrrolidine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness with minimum inhibitory concentration (MIC) values ranging from 1 to 150 µg/mL depending on the structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The presence of the cyclopropyl group enhances lipophilicity and facilitates membrane permeability, which is crucial for intracellular targets such as kinases involved in cancer progression.
Case Studies
- JNK Inhibition Study : A study focusing on the structure-activity relationship (SAR) revealed that modifications in the pyrrolidine ring significantly improved the compound's inhibitory effect on JNK3 compared to its analogs without this substitution .
- Antimicrobial Efficacy : Another case study evaluated various derivatives against bacterial strains like E. coli and Staphylococcus aureus, demonstrating that certain substitutions led to increased antibacterial potency .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-cyclopropyl-4,5-dimethyl-6-(pyrrolidin-1-yl)pyrimidine?
The synthesis involves multi-step reactions , starting with the formation of the pyrimidine core. A cyclopropyl group is introduced via cyclocondensation or alkylation reactions, followed by nucleophilic substitution at the C6 position to attach the pyrrolidine moiety. Key steps require strict control of temperature (e.g., 80–100°C for cyclization) and pH (neutral to mildly basic conditions) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high yield (>70%) and purity (>95%) .
Basic: Which analytical techniques are critical for confirming the compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves substituent positions and ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+: 273.17). X-ray crystallography , as applied to structurally related pyrimidines, provides definitive proof of stereochemistry and bond angles . HPLC-UV (254 nm, C18 column) assesses purity (>98%) and detects synthetic by-products.
Advanced: How can computational modeling predict this compound’s binding affinity to kinase targets like TRK?
Molecular docking (using AutoDock Vina or Schrödinger) with the compound’s InChI structure (e.g., InChI=1S/C12H12N2O2S...) models interactions with kinase domains. Binding free energy calculations (MM-GBSA) refine affinity predictions. Cross-referencing with patent data for TRK inhibitors (e.g., 5-(2,5-difluorophenyl)pyrrolidin-1-yl derivatives) validates selectivity. Kinome-wide profiling (e.g., Eurofins KinaseProfiler) experimentally confirms computational predictions .
Advanced: What experimental strategies address contradictions in reported biological activity data for pyrimidine derivatives?
Discrepancies in activity (e.g., antimicrobial vs. inactive results) often stem from assay variability (cell lines, concentrations). Solutions include:
- Standardized protocols : Use identical MIC (minimum inhibitory concentration) assays (e.g., CLSI guidelines) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing pyrrolidine with piperazine) to isolate contributing groups.
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., Molecules 2014) to identify trends in substituent effects .
Basic: What are the primary biological targets or pathways investigated for this compound?
The pyrrolidine-pyrimidine scaffold is associated with kinase inhibition (e.g., TRK, EGFR) and antimicrobial activity . TRK kinase inhibition mechanisms involve competitive binding to the ATP pocket, validated via radiolabeled binding assays (IC50 < 100 nM in patent EP...). Antimicrobial activity (e.g., against S. aureus) correlates with substituent electronegativity and lipophilicity .
Advanced: How can researchers optimize reaction yields for introducing the cyclopropyl group?
Cyclopropanation via Simmons-Smith conditions (Zn/Cu couple, CH2I2) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) improves regioselectivity. Monitoring by TLC (hexane:EtOAc 3:1) ensures completion. Yield optimization (>85%) requires inert atmospheres (N2/Ar) and slow reagent addition to minimize dimerization .
Advanced: What methodologies elucidate the compound’s pharmacokinetic (PK) properties in preclinical studies?
- In vitro ADME : Microsomal stability assays (human liver microsomes) assess metabolic half-life (t1/2).
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (% unbound).
- Caco-2 permeability : Predicts intestinal absorption (Papp > 1 × 10−6 cm/s indicates high bioavailability).
Data from structurally similar pyrimidines (e.g., 4,5-dimethyl-6-(piperazinyl) derivatives) guide dose adjustments .
Basic: What safety precautions are recommended when handling this compound?
Refer to SDS guidelines for pyrrolidine-containing compounds:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. No acute toxicity data is available, so assume moderate hazard .
Advanced: How can cryo-EM or X-ray crystallography resolve the compound’s binding mode in protein complexes?
Co-crystallization of the compound with target proteins (e.g., TRK kinase) at 1.5–2.0 Å resolution reveals binding interactions. Cryo-EM (single-particle analysis) is suitable for large complexes. Data collection at synchrotron facilities (e.g., APS or ESRF) ensures high-quality diffraction. Refinement in PHENIX or CCP4 validates hydrogen bonds with catalytic lysine residues .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
